(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid is a chemical compound characterized by the presence of a cyano group, a morpholine ring, and a phenyl group
Wissenschaftliche Forschungsanwendungen
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid typically involves the reaction of 4-morpholin-4-ylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include amines, substituted phenyl derivatives, and various oxidized forms of the original compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other cyano and morpholine-containing molecules, such as:
- 4-cyanophenol
- Morpholino-2,7-naphthyridine derivatives
- Thiophene-based analogs
Uniqueness
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid involves the reaction of 4-morpholin-4-ylaniline with ethyl cyanoacetate to form (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid.", "Starting Materials": [ "4-morpholin-4-ylaniline", "ethyl cyanoacetate", "sodium ethoxide", "acetic acid", "water" ], "Reaction": [ "Dissolve 4-morpholin-4-ylaniline in acetic acid and add sodium ethoxide.", "Heat the mixture to reflux for 1 hour.", "Add ethyl cyanoacetate to the reaction mixture and heat to reflux for 4 hours.", "Cool the reaction mixture and add water.", "Extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the solution to obtain (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid." ] } | |
CAS-Nummer |
1095913-20-4 |
Molekularformel |
C14H14N2O3 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14N2O3/c15-10-12(14(17)18)9-11-1-3-13(4-2-11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)/b12-9+ |
InChI-Schlüssel |
HWGRTFSVKFEGGE-FMIVXFBMSA-N |
Isomerische SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.